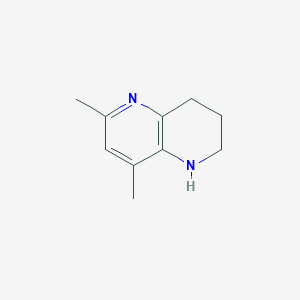

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

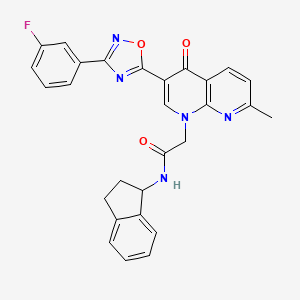

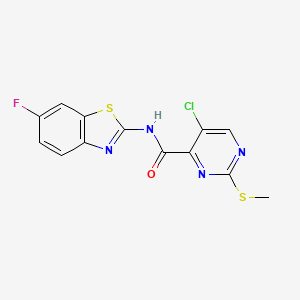

Naphthyridines are a class of organic compounds structurally related to naphthalene, where two carbon atoms are replaced by nitrogen atoms . They are important in the field of medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The specific structure of “6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine” would include additional methyl groups at the 6 and 8 positions and four hydrogen atoms making the structure tetrahydro.Chemical Reactions Analysis

Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The specific reactions of “6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine” are not detailed in the sources I found.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine: derivatives have significant importance in medicinal chemistry. Many of these compounds exhibit a wide range of biological activities. Researchers have explored their synthesis strategies, reactivity, and applications. Some key points include:

- Applications : Some derivatives have shown promise as potential drug candidates due to their biological activity .

Solvent Applications

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: , a derivative of 6,8-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine, serves as a versatile solvent in various chemical processes:

- Synthesis of Pyrazoles : It acts as a solvent in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

Energetic Materials

Certain 1,5-naphthyridine derivatives exhibit properties relevant to energetic materials:

- Thermal Stability : These compounds are thermally stable (>220 °C) and have lower sensitivity, making them potential candidates for secondary energetic materials .

Chelating Solvent

1,3-Dimethyl-3,4,5,6-tetrahydro-2: (1H)-pyrimidinone also serves as a chelating solvent:

- Trifluoromethylation : It participates in the trifluoromethylation of activated and non-activated halogenated double bonds .

Functionalization and Anticancer Properties

Functionalized 1,6-naphthyridine derivatives have shown specific activities:

Eigenschaften

IUPAC Name |

6,8-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-9-4-3-5-11-10(7)9/h6,11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRDQLXQFFVCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2770720.png)

![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2770723.png)

![(1-Methylpyrazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2770733.png)

![N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2770735.png)